2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate
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Overview
Description
2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate is a chemical compound that features a pyridine ring attached to a propan-2-yl group and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate typically involves the reaction of pyridine derivatives with hydrazinecarboxylate esters. One common method includes the use of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate as an intermediate . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarboxylate moiety to amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential antiviral and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: Shares a similar structure but with a tert-butyl group.
tert-Butyl (E)-2-[4-(pyridin-2-yl)benzylidene]hydrazinecarboxylate: Contains a benzylidene group instead of a propan-2-yl group.
Uniqueness
2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
72039-25-9 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-4-ylpropan-2-yl N-aminocarbamate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,14-8(13)12-10)7-3-5-11-6-4-7/h3-6H,10H2,1-2H3,(H,12,13) |
InChI Key |
MWAADVUXBKYXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)OC(=O)NN |
Origin of Product |
United States |
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